1,3,5-Triazin-2(1H)-one, 4,6-bis((1-methylethyl)amino)-
Overview
Description
1,3,5-Triazin-2(1H)-one, 4,6-bis((1-methylethyl)amino)- is a member of 1,3,5-triazines.
Mechanism of Action
Target of Action
Propazine-2-hydroxy, also known as Hydroxypropazine, is a chemical transformation product of propazine It has been suggested that it may have endocrine-disrupting effects .
Mode of Action
It is known to be a degradation product of propazine, which is a triazine herbicide . Triazine herbicides typically inhibit photosynthesis by binding to the D1 protein in Photosystem II This prevents the normal flow of electrons and energy transfer, leading to the death of the plant
Biochemical Pathways
Propazine and its metabolites have been deemed endocrine disruptors , suggesting they may interfere with hormone systems in organisms. This could potentially lead to a wide range of downstream effects, including reproductive issues and developmental abnormalities.
Pharmacokinetics
It has been detected in human seminal plasma , suggesting that it can be absorbed and distributed in the body. It is also noted that Propazine-2-hydroxy is hardly metabolized under physiological conditions, which may make it an effective marker for bioaccumulation .
Result of Action
It has been suggested that it may have endocrine-disrupting effects . Endocrine disruptors can interfere with hormone systems, leading to a wide range of potential effects, including reproductive issues, developmental abnormalities, and immune system dysfunction.
Action Environment
The action of Propazine-2-hydroxy can be influenced by various environmental factors. For instance, it has been identified among the degradation products formed in the natural environment . This suggests that environmental conditions, such as temperature, pH, and the presence of other chemicals, could potentially influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
It has been detected in human seminal plasma, suggesting that it may interact with various biomolecules in the body
Cellular Effects
Preliminary studies suggest that it may have endocrine-disrupting effects, which could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Preliminary studies suggest that it may have long-term effects on cellular function
Properties
IUPAC Name |
4,6-bis(propan-2-ylamino)-1H-1,3,5-triazin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O/c1-5(2)10-7-12-8(11-6(3)4)14-9(15)13-7/h5-6H,1-4H3,(H3,10,11,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOTUMSRCIMLJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=O)N1)NC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40224061 | |
Record name | 1,3,5-Triazin-2(1H)-one, 4,6-bis((1-methylethyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40224061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7374-53-0 | |
Record name | 1,3,5-Triazin-2(1H)-one, 4,6-bis((1-methylethyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007374530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Triazin-2(1H)-one, 4,6-bis((1-methylethyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40224061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is there a need to detect hydroxypropazine in environmental samples?
A: Hydroxypropazine is a major metabolite of s-triazine herbicides, particularly propazine [, ]. These herbicides are widely used, and their degradation can lead to the accumulation of hydroxypropazine in soil and water resources [, , , ]. Monitoring its presence helps us understand the persistence and fate of these herbicides in the environment.
Q2: What analytical methods are available for the detection of hydroxypropazine?
A2: Several analytical techniques have been developed for detecting hydroxypropazine, including:
- Enzyme-Linked Immunosorbent Assay (ELISA): This highly sensitive method utilizes antibodies to detect and quantify hydroxypropazine at trace levels, even in complex matrices like groundwater [].
- High-Performance Liquid Chromatography (HPLC) with Diode Array UV Detection (DAD): This method allows for the simultaneous determination of various triazine herbicides and their metabolites, including hydroxypropazine, in different water sources with high precision [].
Q3: How does soil pH influence the degradation of propazine and the formation of hydroxypropazine?
A: Research indicates that soil pH significantly affects the degradation of s-triazine herbicides like propazine []. In acidic soils (pH 5.5), propazine degradation was slower, leading to higher persistence, while in neutral to slightly alkaline soils (pH 7.5), degradation was faster []. Hydroxypropazine was identified as a major metabolite in both conditions, suggesting its formation is favored across a range of soil pH levels [].
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